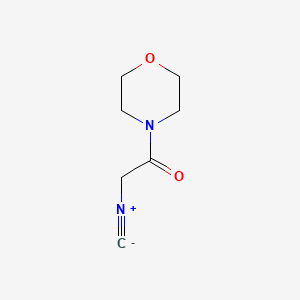![molecular formula C11H14NNaO4S B1609437 sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate CAS No. 73475-11-3](/img/no-structure.png)
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate, also known as sodium 2-butyl-4-methylbenzene-sulfonate (SBMBS) is an organic compound that is used as a reagent in organic synthesis. It is used in the synthesis of organic compounds, such as carboxylic acids and amines, and in the synthesis of heterocyclic compounds, such as pyridines and indoles. SBMBS is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Food Preservation and Safety
Sodium benzoate, a closely related compound, is extensively used as a preservative in food and beverages due to its antimicrobial properties. Despite its utility, there are concerns regarding its safety and potential adverse effects, such as its reaction with ascorbic acid to produce benzene, a known carcinogen. Research into sodium benzoate's impact on health continues, with studies indicating potential risks and benefits. Its clinical applications for treating various disorders highlight a complex balance between utility and caution in consumption (Piper & Piper, 2017).
Clinical Applications
Sodium benzoate has shown promise in clinical settings, particularly for treating metabolic disorders like urea cycle disorders, and neurological conditions such as schizophrenia and Alzheimer's disease. Its role as a competitive inhibitor of D-amino acid oxidase, influencing neurotransmission and cognitive functioning, underscores its therapeutic potential. However, the necessity of cautious use is emphasized due to possible adverse effects, including neurotoxicity and teratogenic effects (Piper & Piper, 2017).
Environmental Impact and Safety
The environmental presence of similar compounds, such as parabens (which share structural similarities with sodium benzoate), has been extensively studied. These compounds, often used as preservatives, have raised concerns regarding their biodegradability, potential for bioaccumulation, and endocrine-disrupting effects. Research highlights the importance of monitoring these substances in aquatic environments and understanding their long-term impacts on wildlife and human health (Haman et al., 2015).
Technological Innovations
The exploration of sodium-based compounds in energy storage technologies, particularly in sodium-ion batteries, demonstrates the versatility and potential of sodium for addressing global energy storage challenges. Studies focus on the development of efficient, cost-effective sodium-ion batteries as alternatives to lithium-ion systems, highlighting the role of sodium in advancing renewable energy technologies (Lee et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate' involves the reaction of butan-2-ylamine with formaldehyde to form the imine intermediate, which is then reacted with sodium benzenesulfonate to form the final product.", "Starting Materials": [ "Butan-2-ylamine", "Formaldehyde", "Sodium benzenesulfonate" ], "Reaction": [ "Step 1: React butan-2-ylamine with formaldehyde in the presence of a catalyst to form the imine intermediate.", "Step 2: React the imine intermediate with sodium benzenesulfonate in the presence of a base to form the final product, sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate." ] } | |
Número CAS |
73475-11-3 |
Nombre del producto |
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |
Fórmula molecular |
C11H14NNaO4S |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C11H15NO4S.Na/c1-3-9(2)12(13)8-10-6-4-5-7-11(10)17(14,15)16;/h4-9H,3H2,1-2H3,(H,14,15,16);/q;+1/p-1/b12-8-; |
Clave InChI |
VVIFXHAXWYYGLO-JCTPKUEWSA-M |
SMILES isomérico |
CCC(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)[O-])/[O-].[Na+] |
SMILES |
CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
SMILES canónico |
CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
Números CAS relacionados |
113443-50-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



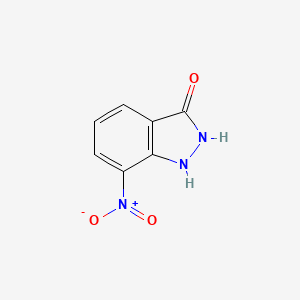
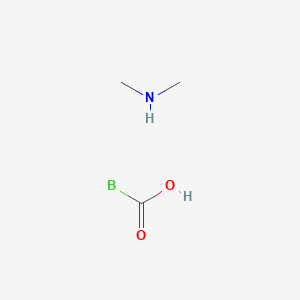
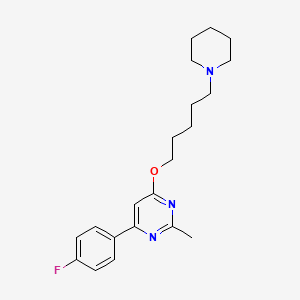
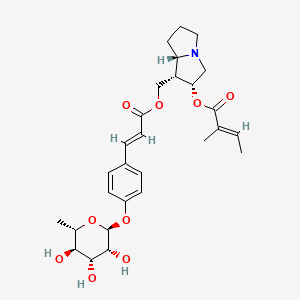
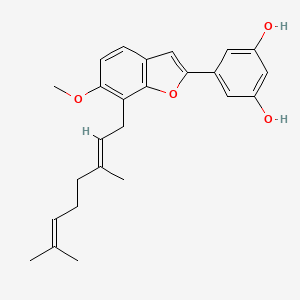

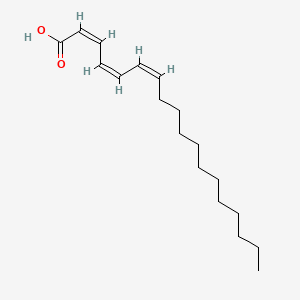

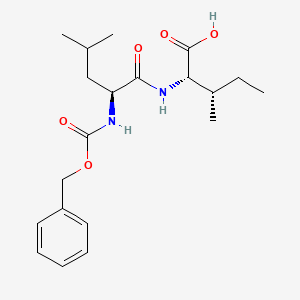
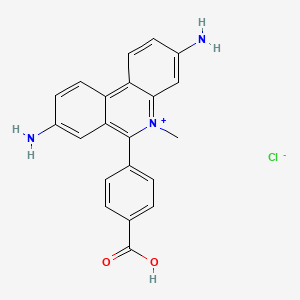
![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)
